molecular formula C10H9FN2S B14015137 5-(4-Fluoro-2-methylphenyl)thiazol-2-amine

5-(4-Fluoro-2-methylphenyl)thiazol-2-amine

Cat. No.: B14015137
M. Wt: 208.26 g/mol
InChI Key: ZYHZLDGQGUWVDP-UHFFFAOYSA-N
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Description

5-(4-Fluoro-2-methylphenyl)thiazol-2-amine is a chemical compound with the molecular formula C10H9FN2S. It is a member of the thiazole family, which is known for its diverse biological activities. This compound features a thiazole ring substituted with a 4-fluoro-2-methylphenyl group, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-2-methylphenyl)thiazol-2-amine typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as bromine or iodine, to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-2-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Fluoro-2-methylphenyl)thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-2-methylphenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluoro-2-methylphenyl)thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C10H9FN2S

Molecular Weight

208.26 g/mol

IUPAC Name

5-(4-fluoro-2-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9FN2S/c1-6-4-7(11)2-3-8(6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13)

InChI Key

ZYHZLDGQGUWVDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CN=C(S2)N

Origin of Product

United States

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